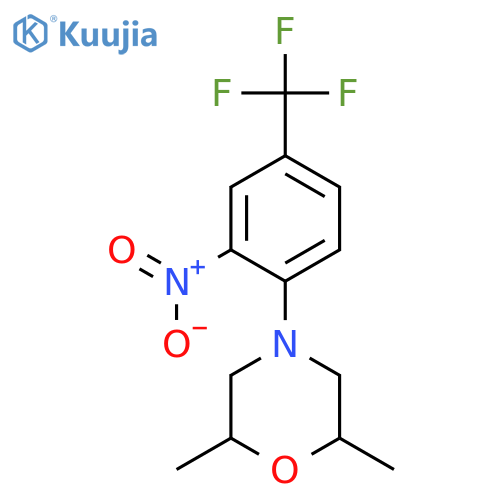Cas no 405910-36-3 (2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine)

2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine
- 2,6-dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine
- CS-0452198
- 2,6-dimethyl-4-[(2-nitro-4-(trifluoromethyl)-phenyl]morpholine
- AKOS025128701
- 405910-36-3
- MFCD02018696
- AB00720049-01
- Z31195764
-
- MDL: MFCD02018696
- インチ: InChI=1S/C13H15F3N2O3/c1-8-6-17(7-9(2)21-8)11-4-3-10(13(14,15)16)5-12(11)18(19)20/h3-5,8-9H,6-7H2,1-2H3
- InChIKey: BIASKZQAUHXFGJ-UHFFFAOYSA-N
- SMILES: CC1CN(CC(C)O1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
計算された属性
- 精确分子量: 304.10347683Da
- 同位素质量: 304.10347683Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 376
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.3Ų
- XLogP3: 3.2
じっけんとくせい
- ゆうかいてん: 61
2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine Security Information
- 危害声明: Irritant
-
危険物標識:

- HazardClass:IRRITANT
2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB232153-1 g |
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine; . |
405910-36-3 | 1 g |
€97.50 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1259030-5g |
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine |
405910-36-3 | 97% | 5g |
$315 | 2024-06-05 | |
| Apollo Scientific | PC7458-1g |
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine |
405910-36-3 | 1g |
£36.00 | 2023-09-02 | ||
| Apollo Scientific | PC7458-10g |
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine |
405910-36-3 | 10g |
£208.00 | 2023-09-02 | ||
| Apollo Scientific | PC7458-5g |
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine |
405910-36-3 | 5g |
£146.00 | 2023-09-02 | ||
| abcr | AB232153-5 g |
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine; . |
405910-36-3 | 5 g |
€239.50 | 2023-07-20 | ||
| Fluorochem | 033987-10g |
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine |
405910-36-3 | 10g |
£203.00 | 2022-03-01 | ||
| 1PlusChem | 1P01EWB3-25g |
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine |
405910-36-3 | 97% | 25g |
$495.00 | 2024-05-03 | |
| abcr | AB232153-25g |
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine; . |
405910-36-3 | 25g |
€776.40 | 2025-02-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522865-10g |
2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine |
405910-36-3 | 98% | 10g |
¥5359.00 | 2024-05-14 |
2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
-
7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholineに関する追加情報
2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine: A Comprehensive Overview
The compound with CAS No. 405910-36-3, known as 2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a morpholine ring substituted with methyl groups at positions 2 and 6, and a phenyl group at position 4. The phenyl group itself is further substituted with a nitro group at position 2 and a trifluoromethyl group at position 4, making this molecule highly functionalized and versatile.
Recent studies have highlighted the potential of 2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine in various applications. For instance, researchers have explored its role as a precursor in the synthesis of advanced materials, such as high-performance polymers and organic semiconductors. The presence of the trifluoromethyl group imparts electron-withdrawing properties to the molecule, which can significantly influence its electronic behavior and reactivity. This makes it an attractive candidate for applications in optoelectronic devices and energy storage systems.
In the realm of medicinal chemistry, this compound has been investigated for its potential as a lead molecule in drug discovery. The morpholine ring, a well-known structural motif in pharmaceuticals, contributes to the molecule's bioavailability and pharmacokinetic properties. The substitution pattern on the phenyl ring further enhances its ability to interact with biological targets, such as enzymes and receptors. Recent computational studies have demonstrated that this compound exhibits promising activity against certain enzyme targets, making it a valuable tool in early-stage drug development.
The synthesis of 2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the morpholine ring through nucleophilic substitution reactions and the subsequent functionalization of the phenyl ring using electrophilic aromatic substitution techniques. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both academic and industrial applications.
From an environmental perspective, this compound has been studied for its biodegradability and eco-toxicological profile. Initial assessments suggest that it exhibits moderate biodegradability under aerobic conditions, which is an important consideration for its use in industrial settings. However, further research is needed to fully understand its impact on aquatic ecosystems and soil microorganisms.
In conclusion, 2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine (CAS No. 405910-36-3) is a versatile compound with significant potential in multiple fields. Its unique structure enables it to serve as both a functional material and a lead molecule in drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific innovation.
405910-36-3 (2,6-Dimethyl-4-(2-nitro-4-(trifluoromethyl)phenyl)morpholine) Related Products
- 1805330-01-1(3-Cyano-6-(difluoromethyl)-2,4-diiodopyridine)
- 2680854-94-6(3-Acetamido-2-fluoropyridine-4-carboxylic acid)
- 2679928-72-2((2S,5R)-5-phenyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid)
- 1500204-47-6(N-(2-methylpyridin-4-yl)methylhydroxylamine)
- 2155624-14-7(tert-butyl N-(2-hydroxybut-3-en-1-yl)-N-(propan-2-yl)carbamate)
- 903290-28-8(N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide)
- 1261680-67-4(2-Amino-3-chloro-5-(2,3-difluorophenyl)pyridine)
- 1105211-06-0(N-2-(3,5-dimethylphenoxy)ethyl-2-(4-methoxyphenyl)acetamide)
- 1423117-27-4(4-(2-methylbutan-2-yl)phenylmethanamine)
- 2229321-14-4(3-amino-2-(2-methylquinolin-6-yl)propan-1-ol)
